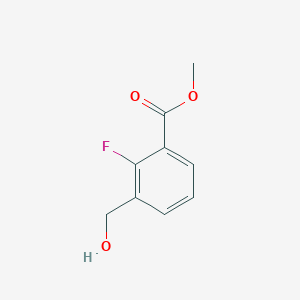

Methyl 2-fluoro-3-(hydroxymethyl)benzoate

CAS No.:

Cat. No.: VC15982606

Molecular Formula: C9H9FO3

Molecular Weight: 184.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9FO3 |

|---|---|

| Molecular Weight | 184.16 g/mol |

| IUPAC Name | methyl 2-fluoro-3-(hydroxymethyl)benzoate |

| Standard InChI | InChI=1S/C9H9FO3/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-4,11H,5H2,1H3 |

| Standard InChI Key | BSOHDTMYSJGDEN-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC=CC(=C1F)CO |

Introduction

Chemical Identity and Structural Features

Methyl 2-fluoro-3-(hydroxymethyl)benzoate belongs to the class of fluorobenzoates, distinguished by a fluorine atom at the ortho position and a hydroxymethyl group at the meta position relative to the ester functional group. The compound’s SMILES notation, , reflects this arrangement . Key structural attributes include:

-

Fluorine Substituent: The electron-withdrawing fluorine atom influences the compound’s electronic properties, enhancing its stability and reactivity in electrophilic substitution reactions .

-

Hydroxymethyl Group: This polar functional group () contributes to the molecule’s solubility in polar solvents and enables further derivatization, such as oxidation to carboxylic acids or esterification .

-

Ester Moiety: The methyl ester () at the first position facilitates hydrolysis under basic conditions, making it a versatile precursor for carboxylic acid derivatives .

Table 1 summarizes the compound’s critical physicochemical properties derived from experimental data :

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 184.16 g/mol |

| Density | Not Reported |

| Boiling Point | Not Reported |

| Melting Point | Not Reported |

| Flash Point | Not Reported |

| Solubility | Likely polar organic solvents |

The lack of reported thermal properties underscores the need for further experimental characterization.

Synthetic Pathways and Methodological Advances

Two-Step Synthesis from Fluorinated Precursors

A patented method for synthesizing structurally related fluorinated esters involves a two-step process :

-

Formation of Enol Sodium Intermediate: Methyl fluoroacetate reacts with dimethyl oxalate under alkaline conditions (e.g., sodium methoxide) to generate a stabilized enol sodium salt.

-

Formaldehyde Condensation: The enol intermediate undergoes nucleophilic addition with paraformaldehyde or formaldehyde in aqueous solution, yielding the target hydroxymethyl-substituted product.

This method, while developed for 2-fluoro-3-hydroxypropionate derivatives, provides a conceptual framework for adapting similar strategies to synthesize methyl 2-fluoro-3-(hydroxymethyl)benzoate. Key advantages include the use of low-cost solvents (e.g., methyl tert-butyl ether) and high yields (~80%) after distillation .

Alternative Routes via Benzoic Acid Derivatives

Ambeed reports synthetic routes involving functional group interconversion on prefluorinated benzoic acid scaffolds. For example:

-

Esterification: 2-Fluoro-3-(hydroxymethyl)benzoic acid is treated with methanol under acidic catalysis to form the methyl ester.

-

Hydroxymethylation: Fluorobenzaldehyde derivatives undergo hydroxymethylation via aldol condensation, followed by oxidation and esterification.

These pathways highlight the compound’s accessibility from commercially available fluorinated building blocks.

Physicochemical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The -NMR spectrum of methyl 2-fluoro-3-(hydroxymethyl)benzoate (CDCl) reveals distinct signals :

-

A singlet at 3.81 ppm integrates to 3 protons, corresponding to the methyl ester group.

-

Multiplet signals between 4.92–5.06 ppm (1H) and 3.91–4.08 ppm (2H) are attributed to the hydroxymethyl () and adjacent methine protons.

-

A broad singlet at 2.86 ppm (1H) confirms the presence of the hydroxyl group.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) data from related fluorinated apionucleosides suggest that methyl 2-fluoro-3-(hydroxymethyl)benzoate would exhibit a molecular ion peak at 184.16 (calculated for ) with characteristic fragmentation patterns corresponding to loss of (32 Da) and (59 Da) .

Applications in Pharmaceutical Research

Antiviral Drug Development

Fluorinated nucleoside analogues, such as 3′-fluoroapionucleosides , demonstrate potent inhibition of viral polymerases. Methyl 2-fluoro-3-(hydroxymethyl)benzoate may serve as a precursor for synthesizing such compounds. For instance:

-

Prodrug Synthesis: Phosphoramidate prodrugs of fluorinated nucleosides exhibit enhanced cellular uptake and antiviral activity (e.g., EC = 7.8 nM against HBV) .

-

Polymerase Inhibition: Triphosphate derivatives of analogous fluorinated compounds show IC values as low as 120 nM against HBV polymerase .

Antibiotic and Diagnostic Agents

The compound’s fluorinated aromatic core is a key motif in antibiotics (e.g., ciprofloxacin derivatives) and fluorescent probes . Its hydroxymethyl group allows conjugation to biomolecules, enabling applications in targeted drug delivery and imaging.

Future Perspectives and Research Directions

Optimization of Synthetic Protocols

Current methods require validation for scalability and purity. Advances in continuous-flow chemistry or enzymatic catalysis could enhance yield and reduce waste.

Exploration of Biomedical Applications

Further studies should evaluate the compound’s efficacy in in vivo models of viral infections and its potential as a positron emission tomography (PET) tracer via -labeling.

Environmental Impact Assessment

The environmental fate and biodegradability of fluorinated benzoates remain understudied. Lifecycle analyses are needed to ensure sustainable production practices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume